molecular formula C32H30N6O10 B12736569 Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate CAS No. 79102-66-2

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate

Cat. No.: B12736569
CAS No.: 79102-66-2
M. Wt: 658.6 g/mol
InChI Key: BCCHLRMBMFIGAS-UHFFFAOYSA-N
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Description

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate is a complex organic compound characterized by its azo and ester functional groups. This compound is notable for its vibrant color properties, making it a significant component in dye chemistry. The presence of multiple functional groups allows it to participate in various chemical reactions, making it a versatile compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This is followed by coupling with another aromatic compound to form the azo dye. The esterification process involves reacting the resulting azo compound with methanol in the presence of an acid catalyst to form the dimethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent decomposition. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate primarily involves its interaction with light and other chemical species. The azo group can undergo photoisomerization, changing its configuration upon exposure to light, which alters its color properties. This compound can also form stable complexes with metal ions, which can be utilized in various catalytic and analytical applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-((2-(methoxycarbonyl)phenyl)azo)terephthalate: Similar structure but lacks the additional azo and dioxobutyl groups.

    Dimethyl 2-((1-(((4-((2-(carboxyphenyl)azo)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate: Similar but with a carboxy group instead of a methoxycarbonyl group.

Uniqueness

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo photoisomerization and form stable complexes with metal ions makes it particularly valuable in research and industrial applications.

Properties

CAS No.

79102-66-2

Molecular Formula

C32H30N6O10

Molecular Weight

658.6 g/mol

IUPAC Name

dimethyl 2-[[1-[4-[[2-[(2-methoxycarbonylphenyl)diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzene-1,4-dicarboxylate

InChI

InChI=1S/C32H30N6O10/c1-17(39)26(37-35-24-9-7-6-8-22(24)31(44)47-4)28(41)33-20-11-13-21(14-12-20)34-29(42)27(18(2)40)38-36-25-16-19(30(43)46-3)10-15-23(25)32(45)48-5/h6-16,26-27H,1-5H3,(H,33,41)(H,34,42)

InChI Key

BCCHLRMBMFIGAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)N=NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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